N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide
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Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide is a complex organic compound that features a combination of sulfonyl, dimethoxyphenyl, and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N2-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide include other sulfonyl-containing glycinamides with different substituents on the aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. For example, the presence of the 4-chlorophenyl, 3,4-dimethoxyphenyl, and 4-fluorobenzyl groups may enhance its binding affinity to certain molecular targets or improve its stability under specific conditions.
Properties
Molecular Formula |
C25H26ClFN2O5S |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H26ClFN2O5S/c1-33-23-12-5-18(15-24(23)34-2)13-14-28-25(30)17-29(16-19-3-8-21(27)9-4-19)35(31,32)22-10-6-20(26)7-11-22/h3-12,15H,13-14,16-17H2,1-2H3,(H,28,30) |
InChI Key |
SZWNVEHWBUTVHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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